

Azetidin-3-one Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Azetidin-3-one**

Cat. No.: **B1332698**

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Introduction

Azetidin-3-one hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its strained four-membered ring structure provides a unique conformational rigidity that is attractive for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Azetidin-3-one** hydrochloride, with a focus on experimental protocols and its role as a versatile synthetic intermediate.

Chemical and Physical Properties

Azetidin-3-one hydrochloride is a stable, off-white to light yellow crystalline solid. Its key chemical and physical properties are summarized in the table below, providing essential data for researchers and chemists.

Property	Value	Reference
CAS Number	17557-84-5	[1]
Molecular Formula	C ₃ H ₅ NO·HCl	[1]
Molecular Weight	107.54 g/mol	
Alternate Names	3-Azetidinone hydrochloride	
Appearance	Off-white to light yellow solid	
Purity	≥96%	
Storage	Inert atmosphere, 2-8°C	

Synthesis of Azetidin-3-one Hydrochloride

The synthesis of **Azetidin-3-one** hydrochloride can be achieved through a multi-step process, typically involving the protection of the azetidine nitrogen, oxidation of a 3-hydroxyazetidine precursor, and subsequent deprotection and salt formation. A common route involves the use of a benzhydryl protecting group.

Experimental Protocol: Synthesis via 1-Benzhydrylazetidin-3-one

Step 1: Oxidation of 1-(diphenylmethyl)-3-hydroxyazetidine

A solution of 1-(diphenylmethyl)-3-hydroxyazetidine (1 equivalent) in dichloromethane is cooled to -78°C. To this, a solution of oxalyl chloride (1.1 equivalents) in dichloromethane is added dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO, 2.2 equivalents). The reaction mixture is stirred at -78°C for 1 hour. Triethylamine (5 equivalents) is then added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzhydrylazetidin-3-one.[\[2\]](#)

Step 2: Deprotection of 1-Benzhydrylazetidin-3-one

The 1-benzhydrylazetidin-3-one (1 equivalent) is dissolved in a suitable solvent such as methanol. A catalytic amount of palladium on carbon (10% w/w) is added. The mixture is then subjected to hydrogenation at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Formation of the Hydrochloride Salt

After the removal of the catalyst by filtration, a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) is added to the filtrate. The resulting precipitate of **Azetidin-3-one** hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Reactivity and Synthetic Applications

Azetidin-3-one hydrochloride is a versatile intermediate for the synthesis of a wide array of substituted azetidines. The ketone functionality allows for various chemical transformations, while the secondary amine can be functionalized after deprotection or used in its protonated form for specific reactions.

N-Boc Protection

The secondary amine of **Azetidin-3-one** hydrochloride is often protected with a tert-butyloxycarbonyl (Boc) group to facilitate further modifications of the ketone.

To a solution of **Azetidin-3-one** hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (2.2 equivalents) is added at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-Boc-**azetidin-3-one**.

Reductive Amination

The ketone group of N-Boc-**azetidin-3-one** is a key functional handle for introducing diversity. Reductive amination is a widely used method to synthesize 3-aminoazetidine derivatives.

To a solution of N-Boc-**azetidin-3-one** (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a solvent like dichloroethane, sodium triacetoxyborohydride (1.5 equivalents) is added in portions. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

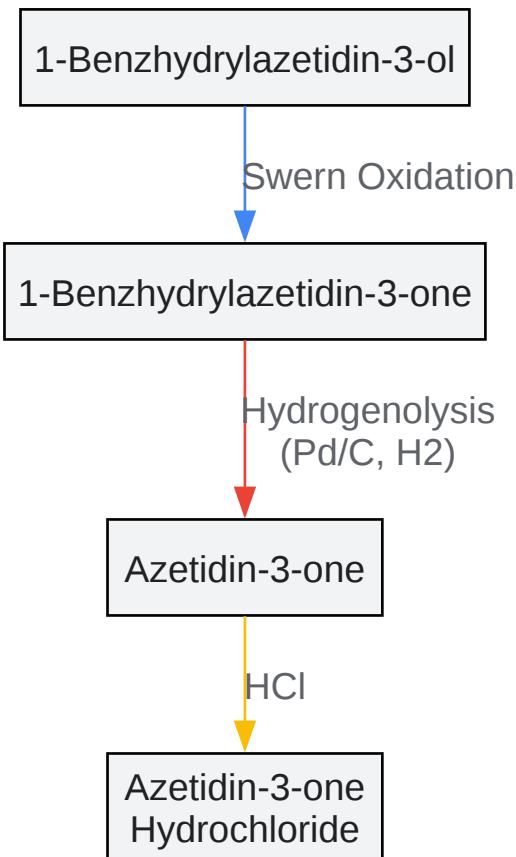
Role in Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" structure in drug discovery. [3] Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties, such as metabolic stability and solubility. **Azetidin-3-one** hydrochloride serves as a crucial starting material for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. The conformational constraint imposed by the four-membered ring can lead to higher binding affinities and selectivities for their biological targets.

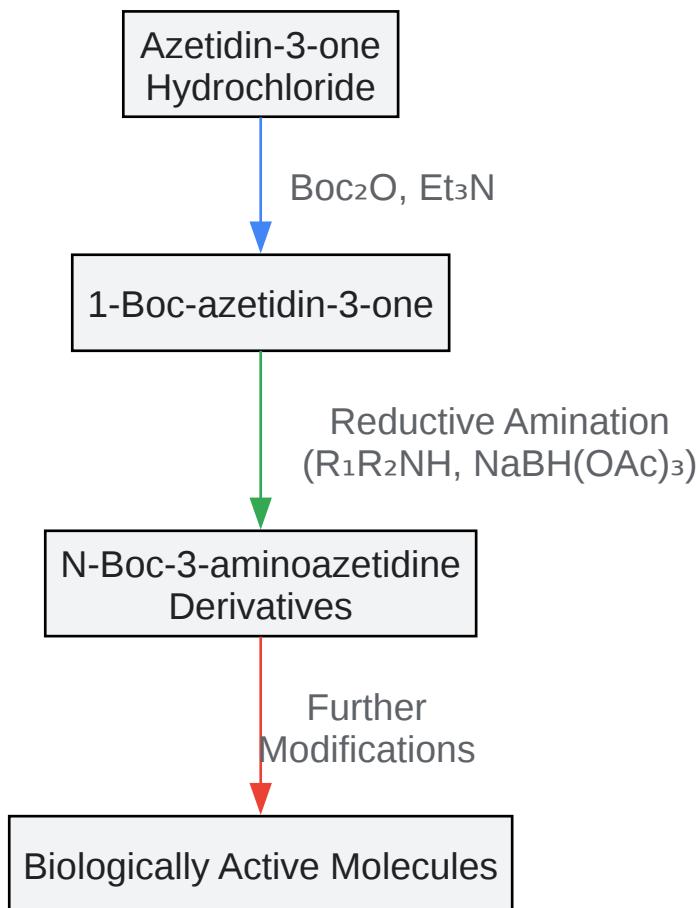
Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving **Azetidin-3-one** hydrochloride.

Synthesis of Azetidin-3-one Hydrochloride



Synthetic Utility of Azetidin-3-one Hydrochloride

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References

- 1. scbt.com [scbt.com]
- 2. 1-BENZHYDRYL AZETIDIN-3-ONE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]

- 3. iipseries.org [iipseries.org]
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